4-(Bromomethyl)-4-(difluoromethyl)oxane 4-(Bromomethyl)-4-(difluoromethyl)oxane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18243934
InChI: InChI=1S/C7H11BrF2O/c8-5-7(6(9)10)1-3-11-4-2-7/h6H,1-5H2
SMILES:
Molecular Formula: C7H11BrF2O
Molecular Weight: 229.06 g/mol

4-(Bromomethyl)-4-(difluoromethyl)oxane

CAS No.:

Cat. No.: VC18243934

Molecular Formula: C7H11BrF2O

Molecular Weight: 229.06 g/mol

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)-4-(difluoromethyl)oxane -

Specification

Molecular Formula C7H11BrF2O
Molecular Weight 229.06 g/mol
IUPAC Name 4-(bromomethyl)-4-(difluoromethyl)oxane
Standard InChI InChI=1S/C7H11BrF2O/c8-5-7(6(9)10)1-3-11-4-2-7/h6H,1-5H2
Standard InChI Key CJITVDLHSJRICO-UHFFFAOYSA-N
Canonical SMILES C1COCCC1(CBr)C(F)F

Introduction

4-(Bromomethyl)-4-(difluoromethyl)oxane is a synthetic organic compound that features both bromomethyl and difluoromethyl functional groups attached to an oxane ring. Its molecular formula is C6H8BrF2O, indicating the presence of six carbon atoms, eight hydrogen atoms, one bromine atom, two fluorine atoms, and one oxygen atom. This unique structure confers distinct chemical reactivity and potential biological activity, making it of interest in fields such as medicinal chemistry and materials science.

Potential Applications

This compound has potential applications in medicinal chemistry and materials science due to its unique chemical properties. Its ability to interact with biological targets, such as proteins or enzymes, could be exploited in drug development. Additionally, its halogenated groups may facilitate interactions with nucleophilic sites, potentially altering the activity of these biological molecules.

Field of ApplicationPotential Uses
Medicinal ChemistryDrug development, interaction with biological targets
Materials ScienceDevelopment of new materials with specific properties

Interaction Studies

Interaction studies involving 4-(Bromomethyl)-4-(difluoromethyl)oxane focus on its ability to bind to various biological targets. The halogenated groups can facilitate interactions with nucleophilic sites on proteins or enzymes, potentially altering their activity. Further research is needed to elucidate specific binding mechanisms and affinities for target proteins.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(Bromomethyl)-4-(difluoromethyl)oxane, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
4-Bromobenzyl alcoholBromobenzyl moietyUsed in organic synthesis as a versatile intermediate
1-Bromo-2,2-difluoroethaneDifluoroethane moietyKnown for its application in fluorinated solvents
3-Bromo-3-(trifluoromethyl)phenolTrifluoromethyl groupExhibits strong antimicrobial properties
2-Bromo-1,1-difluoroethanolDifluoroethanol moietyUtilized in pharmaceutical applications

The uniqueness of 4-(Bromomethyl)-4-(difluoromethyl)oxane lies in its combination of both bromine and difluoromethyl groups on an oxane ring, which may confer distinct reactivity and biological activity compared to other similar compounds.

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